2-Chloro-4-cyanobenzenesulfonyl chloride

Description

Significance of Arylsulfonyl Chlorides as Synthetic Intermediates

Arylsulfonyl chlorides are crucial intermediates in organic synthesis, serving as precursors for a wide array of functional groups. sarchemlabs.commagtech.com.cn Their primary role stems from the high reactivity of the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution. This allows for the introduction of the arylsulfonyl group into various molecules. fiveable.me They are foundational in the synthesis of sulfonamides, sulfonate esters, and sulfones. wikipedia.orgacs.org Furthermore, arylsulfonyl chlorides can be used in Friedel-Crafts reactions to form carbon-sulfur bonds, leading to the synthesis of diaryl sulfones. wikipedia.org Their versatility also extends to their use as protecting groups for amines, alcohols, and phenols in complex multi-step syntheses. acs.org

The industrial production of arylsulfonyl chlorides is often achieved through a two-step, one-pot reaction involving an arene and chlorosulfuric acid. wikipedia.org Alternative methods include the reaction of benzenediazonium (B1195382) chloride with sulfur dioxide and a copper(I) chloride catalyst. wikipedia.org Recent advancements in photocatalysis have also provided novel routes for their synthesis. acs.org

Overview of Sulfonyl Chlorides in Organic and Pharmaceutical Chemistry

The utility of sulfonyl chlorides is particularly prominent in pharmaceutical and organic chemistry. The sulfonamide group (R-SO₂-NR'R''), readily formed from the reaction of a sulfonyl chloride with a primary or secondary amine, is a key structural motif in a multitude of therapeutic agents. fiveable.mesigmaaldrich.comorgsyn.org This includes the well-known "sulfa drugs," a class of antibiotics, as well as various antihypertensive medications. sarchemlabs.comfiveable.me The sulfonamide linkage is valued for its chemical stability and its ability to act as a hydrogen bond acceptor, which can enhance the binding affinity of a drug molecule to its biological target. researchgate.net

Beyond pharmaceuticals, sulfonyl chlorides are instrumental in the synthesis of agrochemicals, including herbicides and pesticides. sarchemlabs.com They are also used in the production of dyes. sarchemlabs.com The reactivity of sulfonyl chlorides allows for the creation of complex molecules with diverse applications. For instance, they react with alcohols to form sulfonic esters and with thiols to produce sulfones. fiveable.me

Specific Context of 2-Chloro-4-cyanobenzenesulfonyl Chloride within Arylsulfonyl Chemistry

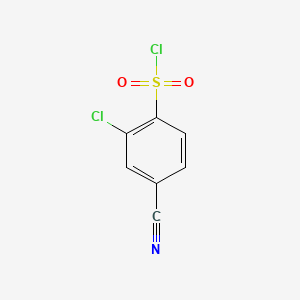

This compound is a specific arylsulfonyl chloride with the chemical formula C₇H₃Cl₂NO₂S. chemspider.com Its structure is characterized by a benzene (B151609) ring substituted with a sulfonyl chloride group, a chlorine atom, and a nitrile (cyano) group. This combination of functional groups makes it a valuable and reactive building block in synthetic chemistry.

The presence of the electron-withdrawing cyano and chloro groups on the aromatic ring influences the reactivity of the sulfonyl chloride group, making it a potent electrophile. This compound serves as a precursor in the synthesis of more complex molecules. For example, it is used in the preparation of hydroxysulfonyloxaazaspirodecanylaminopropoxybenzenesulfonamide derivatives, which are investigated for their potential as modulators of beta-3 adrenergic receptors. chemicalbook.com

Properties of this compound

| Property | Value | Source |

| CAS Number | 254749-11-6 | sigmaaldrich.com |

| Molecular Formula | C₇H₃Cl₂NO₂S | chemspider.com |

| Molecular Weight | 236.08 g/mol | sigmaaldrich.com |

| Melting Point | 102-106 °C | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJOWOAPHOFJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370903 | |

| Record name | 2-Chloro-4-cyanobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254749-11-6 | |

| Record name | 2-Chloro-4-cyanobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-cyanobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 Cyanobenzenesulfonyl Chloride

Established Synthetic Routes and Strategies

Meerwein Reaction for Chlorosulfonylation of Diazonium Salts

A classic and versatile method for the synthesis of arylsulfonyl chlorides is the Meerwein reaction. wikipedia.org This reaction involves the transformation of an aryl diazonium salt, which is typically generated from a primary arylamine. acs.org The diazonium salt is then reacted with a source of sulfur dioxide in the presence of a copper salt catalyst to yield the desired sulfonyl chloride. acs.org This approach is noted for its tolerance of various functional groups, including the cyano group present in the target molecule. acs.org

The Meerwein reaction for chlorosulfonylation is conducted under specific conditions to ensure the efficient formation of the sulfonyl chloride product while minimizing side reactions, such as the formation of chloroarenes or disulfides. acs.org A common approach involves generating sulfur dioxide (SO₂) and hydrochloric acid (HCl) in situ through the controlled hydrolysis of thionyl chloride (SOCl₂) with an equimolar amount of water. acs.org Copper(I) chloride (CuCl) is a widely used catalyst for this single electron transfer (SET) process. acs.org The reaction is typically performed at low temperatures, often below 5°C using an ice bath, to maintain the stability of the diazonium salt. acs.org Acetonitrile (B52724) is a suitable solvent as it can dissolve the diazonium salt, the in situ generated reagents, and the final sulfonyl chloride product. acs.org

| Reaction | Reagents | Catalyst | Solvent | Conditions |

| Meerwein Chlorosulfonylation | Aryl diazonium salt, Thionyl chloride (SOCl₂), Water (H₂O) | Copper(I) chloride (CuCl) | Acetonitrile | Low temperature (e.g., < 5°C) |

The precursor for the Meerwein reaction is the corresponding primary arylamine, in this case, 4-amino-3-chlorobenzonitrile. cymitquimica.com This starting material can be synthesized from 2'-chloro-4'-cyanoacetanilide. The synthesis involves the hydrolysis of the acetanilide (B955) group under acidic conditions.

A typical laboratory preparation is as follows: A mixture of 2'-chloro-4'-cyanoacetanilide and concentrated hydrochloric acid in ethanol (B145695) is refluxed. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is dissolved in water, and the pH is adjusted to 9 with a sodium hydroxide (B78521) solution. The product, 4-amino-3-chlorobenzonitrile, is then extracted with a suitable organic solvent like chloroform. Further purification can be achieved by column chromatography on silica (B1680970) gel.

| Starting Material | Reagents | Process | Product | Yield |

| 2'-Chloro-4'-cyanoacetanilide | Concentrated Hydrochloric Acid, Ethanol, Sodium Hydroxide, Chloroform | Reflux, Neutralization, Extraction, Chromatography | 4-Amino-3-chlorobenzonitrile | Not specified |

Oxidation of Thiophenols or Sulfides to Sulfonyl Chlorides

An alternative synthetic strategy avoids the often-unstable diazonium salts and instead relies on the oxidation of a sulfur-containing precursor. This method involves synthesizing a diaryl sulfide (B99878) or a related sulfur compound and subsequently oxidizing it to the sulfonyl chloride. A patented method describes a three-step synthesis starting from 2-fluoro-5-chlorobenzonitrile, which improves production safety by avoiding diazotization reactions. google.com

The initial step in this sequence is a nucleophilic aromatic substitution reaction. 2-Fluoro-5-chlorobenzonitrile is reacted with sodium sulfide nonahydrate to generate an intermediate diaryl sulfide. google.com This reaction leverages the reactivity of the fluorine atom, which is a good leaving group, to introduce the sulfur functionality onto the aromatic ring. This step sets the stage for the subsequent oxidation to form the sulfonyl group. google.com

The sulfide intermediate is then oxidized. One common and effective oxidizing agent for this transformation is sodium hypochlorite (B82951) (NaOCl). google.comlookchem.com The oxidation of thiols or sulfides with sodium hypochlorite can proceed through several intermediates, including sulfenyl chlorides (RSCl). nih.govresearchgate.net In the patented method, the sulfide intermediate is first oxidized with sodium hypochlorite to generate a sodium 4-chloro-2-cyanobenzenesulfonate intermediate. google.com This sulfonate salt is then converted to the final product, 2-chloro-4-cyanobenzenesulfonyl chloride, by reacting it with a chlorinating agent such as thionyl chloride. google.com This multi-step process offers an alternative route that may be more suitable for industrial-scale production due to its avoidance of potentially hazardous diazotization reactions. google.com

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 2-Fluoro-5-chlorobenzonitrile | Sodium sulfide nonahydrate | Diaryl sulfide intermediate |

| 2 | Diaryl sulfide intermediate | Sodium hypochlorite (NaOCl) | Sodium 4-chloro-2-cyanobenzenesulfonate |

| 3 | Sodium 4-chloro-2-cyanobenzenesulfonate | Thionyl chloride (SOCl₂) | This compound |

Reaction with Thionyl Chloride

A key step in one of the documented synthetic routes for this compound involves the use of thionyl chloride as a chlorinating agent. google.com In this process, the precursor, 2-chloro-4-cyanobenzenesulfonic acid, is reacted with thionyl chloride. google.com The reaction is typically conducted in a liquid environment of dichloroethane, with a catalytic amount of N,N-Dimethylformamide (DMF) added to facilitate the conversion. google.com The mixture is heated to reflux at a controlled temperature of 62-72 °C for approximately 13 hours to yield the final product. google.com

Alternative Synthetic Approaches (e.g., avoiding diazotization reactions)

Alternative synthetic strategies have been developed, notably those that circumvent the use of potentially hazardous diazotization reactions. google.com One such method is a three-step process starting from 2-fluoro-5-chlorobenzonitrile. google.com

Step 1: 2-fluoro-5-chlorobenzonitrile is reacted with sodium sulfide nonahydrate in DMF at 50-55 °C for 6 hours. google.com This initial step produces a thiol intermediate. google.com

Step 2: The intermediate from the first step is then oxidized using an oxidant like sodium hypochlorite in acetic acid. google.com This reaction proceeds at 20-30 °C for 4 hours to form 2-chloro-4-cyanobenzenesulfonic acid. google.com

Step 3: The resulting sulfonic acid is converted to the final product, this compound, through the reaction with thionyl chloride as described previously. google.com

This pathway is highlighted for its improved production safety due to the avoidance of diazotization. google.com

Evaluation of Synthetic Pathway Efficiency and Safety

The evaluation of any synthetic pathway is crucial for its potential application in industrial production, focusing on yield, purity, operational complexity, and safety. google.com

Comparison of Yields and Purity

The alternative three-step synthesis avoiding diazotization reports a total yield of 43.03%. google.com The product obtained demonstrates high purity, recorded at over 99%, with specific batches showing 99.2256% purity by liquid chromatography (LC). google.com Commercially available this compound is often sold at purities of 95% or 96%. sigmaaldrich.comfishersci.se

Table 1: Step-wise Yields for the Diazotization-Free Synthesis An interactive table presenting the yield for each step of the synthesis process.

| Reaction Step | Starting Material | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-fluoro-5-chlorobenzonitrile | Thiol Intermediate | 77.22 |

| 2 | Thiol Intermediate | 2-chloro-4-cyanobenzenesulfonic acid | 100 |

Data sourced from patent CN113717080A. google.com

Environmental and Safety Considerations (e.g., waste generation, diazotization avoidance)

A significant advantage of the described alternative synthesis is the enhanced safety profile achieved by avoiding the unstable intermediates associated with diazotization reactions. google.com From an environmental perspective, this pathway is favorable as it utilizes raw materials described as simple and having low toxicity. google.com Furthermore, the process is reported to generate only a small quantity of wastewater, reducing its environmental impact. google.com

Spectroscopic Characterization of Synthesized this compound

The structural confirmation and purity assessment of synthesized this compound are performed using spectroscopic techniques. The purity of the final product has been confirmed by liquid chromatography. google.com The molecular structure is verified using Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

Table 2: ¹H NMR Spectroscopic Data An interactive table detailing the proton NMR spectral data for the synthesized compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.71-7.73 | s | 1H | Aromatic CH |

| 7.73-7.84 | d | 1H | Aromatic CH |

Data sourced from patent CN113717080A. google.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-4-cyanobenzenesulfonic acid |

| 2-fluoro-5-chlorobenzonitrile |

| Acetic acid |

| Dichloroethane |

| N,N-Dimethylformamide (DMF) |

| Sodium hypochlorite |

| Sodium sulfide nonahydrate |

LC Spectrum Analysis

Liquid chromatography (LC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of the synthesis of this compound, LC analysis is employed to assess the purity of the final product.

A reported synthesis of 4-chloro-2-cyanobenzenesulfonyl chloride, an isomer of the title compound, utilized LC analysis to confirm the product's purity. The analysis of the synthesized product showed a purity of 99.2256%, indicating a highly efficient and clean reaction. google.com This high level of purity is crucial for its subsequent use in the synthesis of pharmacologically active molecules. google.com While this specific data pertains to an isomer, similar LC methods are standard for the purity determination of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for elucidating the molecular structure of a compound. ¹H NMR spectroscopy, in particular, provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity.

The ¹H NMR spectrum of this compound has been described and is consistent with its chemical structure. The analysis of a synthesized sample of a closely related isomer, 4-chloro-2-cyanobenzenesulfonyl chloride, revealed specific chemical shifts that confirm the arrangement of protons on the benzene (B151609) ring. google.com The reported ¹H NMR data for this isomer shows signals in the aromatic region, which are indicative of the protons attached to the phenyl group. google.com

For this compound, the expected ¹H NMR spectrum would show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and splitting patterns of these signals are influenced by the electron-withdrawing effects of the chloro, cyano, and sulfonyl chloride groups.

Based on the analysis of a synthesized sample of an isomer, the following ¹H NMR data was reported:

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| 7.71-7.73 | s | 1H | CH |

| 7.73-7.84 | d | 1H | CH |

| 7.84-7.95 | d | 1H | CH |

| Data derived from the analysis of 4-chloro-2-cyanobenzenesulfonyl chloride as described in patent CN113717080A. google.com |

This data is consistent with the structure of a substituted benzene ring and is a critical piece of evidence for the successful synthesis of the target compound. The singlet (s) and doublets (d) arise from the spin-spin coupling between adjacent protons on the aromatic ring.

Reaction Mechanisms and Chemical Transformations of 2 Chloro 4 Cyanobenzenesulfonyl Chloride

Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is the primary site of reactivity in the molecule. The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering it strongly electrophilic. This inherent electrophilicity makes it a prime target for a wide range of nucleophiles. magtech.com.cn Sulfonyl chlorides are widely utilized in organic synthesis as key intermediates. magtech.com.cn

The principal reaction pathway for 2-chloro-4-cyanobenzenesulfonyl chloride involves nucleophilic substitution at the sulfur atom. In this mechanism, a nucleophile attacks the electrophilic sulfur, leading to the formation of a tetrahedral intermediate. The subsequent departure of the chloride ion, a good leaving group, results in the formation of a new bond between the sulfur and the nucleophile.

This reactivity is general for sulfonyl chlorides and allows for the introduction of various functional groups. magtech.com.cn Common nucleophiles that readily react include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thiosulfonates, respectively. researchgate.net The reaction with amines is particularly significant due to the importance of the resulting sulfonamide products.

| Nucleophile (Nu-H) | Product Class | General Reaction |

| Amine (R-NH₂) | Sulfonamide | Ar-SO₂Cl + 2 R-NH₂ → Ar-SO₂-NHR + R-NH₃⁺Cl⁻ |

| Alcohol (R-OH) | Sulfonate Ester | Ar-SO₂Cl + R-OH → Ar-SO₂-OR + HCl |

| Thiol (R-SH) | Thiosulfonate | Ar-SO₂Cl + R-SH → Ar-SO₂-SR + HCl |

Table 1: Overview of Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group.

The synthesis of sulfonamides is one of the most common and important applications of arylsulfonyl chlorides. ekb.egresearchgate.net The reaction of this compound with a primary or secondary amine yields the corresponding N-substituted sulfonamide. Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction. ekb.eg The use of at least two equivalents of the amine nucleophile can also achieve this, where one equivalent acts as the nucleophile and the second acts as the base.

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom, followed by the elimination of the chloride ion. A final deprotonation step, facilitated by the base, affords the stable sulfonamide product. Sulfonamides are a critical functional group found in a wide array of medicinally important compounds. ekb.eg

Role of Aromatic Substituents (Chloro and Cyano Groups) in Directing Reactivity

The chloro and cyano substituents on the benzene (B151609) ring are not mere spectators; they exert significant electronic effects that modulate the reactivity of the entire molecule.

Both the chlorine atom and the cyano group are electron-withdrawing. The sulfonyl group itself is also a powerful electron-withdrawing moiety. researchgate.net This cumulative electron withdrawal has a profound impact on the molecule's reactivity.

Inductive Effect (-I): Both the chloro and cyano groups exhibit a strong electron-withdrawing inductive effect due to the high electronegativity of the chlorine atom and the nitrogen atom of the nitrile group. This effect pulls electron density away from the aromatic ring and, by extension, from the sulfonyl group.

Resonance Effect (-M/-R): The cyano group is a strong resonance-withdrawing group, delocalizing electron density from the ring into the C≡N triple bond. The chlorine atom, while inductively withdrawing, is a weak resonance-donating group (+R) due to its lone pairs, but this effect is generally overshadowed by its strong inductive pull.

The combined powerful electron-withdrawing nature of these substituents makes the sulfur atom of the sulfonyl chloride group exceptionally electrophilic. Compared to a simple benzenesulfonyl chloride, this compound is expected to be significantly more reactive towards nucleophiles. This increased reactivity is a direct consequence of the stabilization of the transition state and the increased positive partial charge on the sulfur atom. researchgate.net Strongly electrophilic arylsulfonyl chlorides are known to react readily, for example, to give significant amounts of sulfonamides. nih.gov

| Substituent | Inductive Effect | Resonance Effect | Net Electronic Effect |

| -Cl (Chloro) | Withdrawing (-I) | Donating (+R, weak) | Net Withdrawing |

| -C≡N (Cyano) | Withdrawing (-I) | Withdrawing (-R) | Strongly Withdrawing |

| -SO₂Cl (Sulfonyl Chloride) | Withdrawing (-I) | Withdrawing (-R) | Strongly Withdrawing |

Table 2: Electronic Effects of Substituents on the Aromatic Ring.

While the primary reaction site is the sulfonyl chloride group, the substituents also dictate the regioselectivity of any subsequent reactions on the aromatic ring. The most probable secondary reaction for such an electron-poor aromatic system is nucleophilic aromatic substitution (SNAr), rather than electrophilic substitution.

In a potential SNAr reaction, a strong nucleophile could displace the chlorine atom at the C-2 position. The viability of this reaction is significantly enhanced by the presence of the strongly electron-withdrawing cyano and sulfonyl chloride groups in the para and ortho positions, respectively. These groups are capable of stabilizing the negative charge of the intermediate Meisenheimer complex, which is a key requirement for the SNAr mechanism. The displacement of a halogen on an aromatic ring by various nucleophiles is a known transformation, particularly when the ring is activated by electron-withdrawing groups. beilstein-journals.org

Advanced Mechanistic Studies (e.g., Computational Chemistry, DFT)

While specific advanced mechanistic studies for this compound are not widely published, the application of computational methods like Density Functional Theory (DFT) provides powerful insights into the reactivity of such molecules. For related sulfonyl-containing compounds, computational studies are used to elucidate reaction mechanisms and predict reactivity. researchgate.net

DFT calculations could be employed to:

Determine Atomic Charges: Calculate the partial atomic charges, which would quantitatively confirm the high electrophilicity of the sulfur atom and the influence of the chloro and cyano groups.

Analyze Molecular Orbitals: Identify the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the LUMO are key indicators of where a nucleophile will attack. For this molecule, the LUMO would be expected to be centered predominantly on the sulfonyl sulfur atom. The reactivity of molecules with electron-withdrawing substituents has been correlated with lower LUMO energies. researchgate.net

Model Transition States: The transition state for the nucleophilic attack on the sulfur atom can be modeled to calculate the activation energy of the reaction. This would allow for a theoretical comparison of the reactivity of this compound with other substituted benzenesulfonyl chlorides.

Evaluate Thermodynamic Properties: Isothermal titration calorimetry studies on related systems have shown that minor positional changes of a substituent, such as a chlorine atom, can have a great influence on drug-binding thermodynamics, highlighting the subtle yet powerful effects that can be probed by advanced studies. magtech.com.cn

These computational tools provide a deeper, quantitative understanding that complements experimental observations of the molecule's chemical behavior.

Synthetic Utility and Derivatization Strategies

Application as a Building Block in Complex Molecule Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, with many identified as privileged structures in pharmacologically active compounds. Reagents like 2-Chloro-4-cyanobenzenesulfonyl chloride, which possess multiple reactive functional groups, serve as critical starting materials, or building blocks, for the synthesis of these complex heterocyclic systems. researchgate.net The sulfonyl chloride group can readily react with nucleophiles, the cyano group can be transformed into various other functionalities, and the chloro-substituted aromatic ring allows for cross-coupling reactions, making it a versatile precursor for a wide range of molecular scaffolds.

Derivatization to Sulfonamide Derivatives

The most prominent application of this compound is in the synthesis of sulfonamide derivatives. The highly reactive sulfonyl chloride group readily undergoes reaction with primary and secondary amines to form stable sulfonamide linkages, a key structural motif in many therapeutic agents.

Synthesis of Hydroxysulfonyloxaazaspirodecanylaminopropoxybenzenesulfonamide Derivatives

A notable use of this compound is in the preparation of hydroxysulfonyloxaazaspirodecanylaminopropoxybenzenesulfonamide derivatives. These complex sulfonamides have been investigated for their activity as beta-3 adrenergic receptor modulators. chemicalbook.com The synthesis involves the reaction of the sulfonyl chloride with an appropriate amine-containing side chain to construct the final molecule.

Synthesis of Anilinosulfonamide Derivatives

The reaction between aromatic sulfonyl chlorides and anilines is a fundamental transformation in organic synthesis to produce anilinosulfonamides. google.com This reaction typically proceeds via a second-order kinetic process. google.com While specific examples detailing the reaction of this compound with aniline (B41778) derivatives are not prevalent in readily available literature, the established reactivity of sulfonyl chlorides suggests its utility in this context. google.com The general method involves combining the sulfonyl chloride with a substituted or unsubstituted aniline, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the corresponding N-arylsulfonamide.

Reactions Involving the Cyano Group

The nitrile (cyano) group on the this compound molecule offers an additional site for synthetic modification, allowing for its transformation into other valuable functional groups.

Transformations of the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo a wide array of chemical transformations. organic-chemistry.org One common reaction is hydrolysis, which can convert the nitrile into a carboxylic acid under acidic or basic conditions. Another important transformation is reduction, typically using a reducing agent like lithium aluminum hydride, to yield a primary amine. The nitrile can also participate in cycloaddition reactions or be used to synthesize ketones through reaction with Grignard reagents. In some contexts, the carbon-cyano bond can be cleaved. For instance, a method for the scission of C–CN bonds in nitriles to form an aldehyde and a cyanide anion has been explored, mediated by chloride anions. rsc.org These potential transformations add to the synthetic value of this compound as a versatile building block.

Data Table for this compound

| Property | Value | Source(s) |

| CAS Number | 254749-11-6 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₇H₃Cl₂NO₂S | sigmaaldrich.com |

| Molecular Weight | 236.08 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 102-106 °C | sigmaaldrich.com |

| SMILES String | Clc1cc(ccc1S(Cl)(=O)=O)C#N | sigmaaldrich.com |

| InChI Key | GNJOWOAPHOFJBW-UHFFFAOYSA-N | sigmaaldrich.com |

Reactions Involving the Chloro Group

The chlorine atom attached to the benzene (B151609) ring of this compound is a key site for synthetic modification. Its reactivity is significantly influenced by the presence of the strongly electron-withdrawing cyano and sulfonyl chloride groups, which facilitate its displacement and participation in coupling reactions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction pathway for the functionalization of this compound. In this reaction, the chlorine atom is replaced by a nucleophile. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of the ortho-sulfonyl chloride and para-cyano groups provides significant stabilization to this intermediate, thereby facilitating the subsequent departure of the chloride ion.

A variety of nucleophiles can be employed in these reactions, leading to a diverse array of substituted benzenesulfonamide (B165840) derivatives. Common nucleophiles include amines, alcohols, and thiols. For instance, the reaction with amines is a widely used method for the synthesis of sulfonamides, which are important pharmacophores in many drug molecules.

In the context of medicinal chemistry, this reaction has been utilized in the synthesis of β-3 adrenergic receptor modulators. For example, in the preparation of certain hydroxysulfonyloxaazaspirodecanylaminopropoxybenzenesulfonamide derivatives, the chloro group is displaced by an appropriate amine-containing nucleophile.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Reaction Conditions | Reference |

| Amine (e.g., R-NH₂) | 2-Amino-4-cyanobenzenesulfonamide derivative | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Room Temp. to Reflux | nih.gov |

| Alcohol (e.g., R-OH) | 2-Alkoxy-4-cyanobenzenesulfonyl chloride derivative | Base (e.g., NaH), Solvent (e.g., THF) | N/A |

| Thiol (e.g., R-SH) | 2-Thioalkoxy-4-cyanobenzenesulfonyl chloride derivative | Base (e.g., NaH), Solvent (e.g., THF) | N/A |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The chlorine atom of this compound, being on an electron-deficient aromatic ring, can effectively participate as an electrophilic partner in these transformations. These reactions offer a powerful method for introducing aryl, heteroaryl, alkyl, and alkynyl groups at the 2-position of the benzene ring.

Several types of cross-coupling reactions are applicable, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Negishi reactions. The choice of reaction depends on the desired substituent to be introduced and the available organometallic reagent.

The Suzuki-Miyaura coupling , which utilizes an organoboron reagent (e.g., a boronic acid or ester), is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents. nih.gov This reaction is particularly useful for creating biaryl structures, which are prevalent in many biologically active compounds. The synthesis of certain β-3 adrenergic receptor agonists has involved Suzuki coupling reactions to build the core molecular framework. nih.gov

The Buchwald-Hartwig amination provides a direct route to synthesize arylamines from aryl halides. This reaction is a powerful alternative to traditional methods and is highly valued in the pharmaceutical industry for the synthesis of N-aryl compounds. nih.gov

Other cross-coupling reactions such as the Sonogashira coupling (with terminal alkynes), Heck reaction (with alkenes), and Negishi coupling (with organozinc reagents) further expand the synthetic utility of this compound, allowing for the introduction of a wide range of carbon-based functionalities.

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl/Alkyl-4-cyanobenzenesulfonyl chloride |

| Buchwald-Hartwig | R-NH₂ | Pd catalyst, Ligand (e.g., XPhos, SPhos), Base | 2-Amino-4-cyanobenzenesulfonyl chloride derivative |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-4-cyanobenzenesulfonyl chloride |

| Heck | Alkene | Pd catalyst, Base | 2-Alkenyl-4-cyanobenzenesulfonyl chloride |

| Negishi | R-ZnX | Pd catalyst | 2-Aryl/Alkyl-4-cyanobenzenesulfonyl chloride |

Applications in Medicinal Chemistry and Pharmaceutical Research

Precursors to Biologically Active Compounds

2-Chloro-4-cyanobenzenesulfonyl chloride is a key intermediate in the creation of complex molecules designed to modulate specific biological pathways. Its distinct substitution pattern—a chloro group at position 2 and a cyano group at position 4—provides a unique electronic and steric profile that medicinal chemists can exploit to fine-tune the pharmacological properties of new chemical entities. The sulfonyl chloride functional group is highly electrophilic and reacts readily with nucleophiles like amines to form sulfonamides, a common and stable functional group found in many pharmaceuticals. wikipedia.orgmanavchem.com

Ribonucleotide Reductase (RNR) is an essential enzyme that converts ribonucleotides to deoxyribonucleotides, the building blocks of DNA. manavchem.com This function makes RNR a critical target for anticancer therapies, as inhibiting the enzyme can halt the proliferation of rapidly dividing cancer cells. manavchem.comgoogle.com Many RNR inhibitors are nucleoside analogs, but non-nucleoside inhibitors containing sulfonamide groups have also been explored. google.comnih.gov

The synthesis of sulfonamide-based inhibitors generally involves the reaction of a sulfonyl chloride with an amine. echemcom.com In this context, this compound serves as a valuable building block. It allows for the introduction of the 2-chloro-4-cyanophenylsulfonyl group into various molecular scaffolds. This specific substitution pattern can be used to probe structure-activity relationships (SAR), potentially enhancing the potency or selectivity of the resulting inhibitor. While direct synthesis of specific RNR inhibitors using this compound is not prominently detailed in available literature, its chemical properties make it a highly relevant precursor for developing novel sulfonamide-based candidates in this therapeutic area.

This compound has a documented role in the preparation of modulators for the beta-3 adrenergic receptor. Specifically, it is used in the synthesis of hydroxysulfonyl-oxazaspiro-decanyl-amino-propoxy-benzenesulfonamide derivatives, which are designed to act as modulators of this receptor. The synthesis involves reacting the sulfonyl chloride with an appropriate amine-containing intermediate to form the final sulfonamide product. These compounds are investigated for their potential in treating conditions where beta-3 adrenergic receptor activity is relevant.

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol within tissues like the liver and adipose tissue. nih.goved.ac.uk Elevated cortisol levels are linked to metabolic diseases, making 11β-HSD1 a significant target for drugs aimed at treating type 2 diabetes and obesity. ed.ac.uknih.gov

A prominent class of 11β-HSD1 inhibitors is based on a diarylsulfone or sulfonamide structure. nih.govdntb.gov.ua The general synthesis of these inhibitors often involves creating a bond between a sulfonyl group and an aromatic ring. This compound is an ideal reagent for this purpose, enabling the creation of diarylsulfones or aryl sulfonamides. The 2-chloro and 4-cyano substituents can play a critical role in binding to the enzyme's active site, potentially improving inhibitory activity and selectivity over the related 11β-HSD2 isozyme. nih.gov

The P2X4 receptor, an ATP-gated ion channel, is a promising target for treating neuropathic pain and neuroinflammatory conditions. nih.govnih.gov Research into antagonists for this receptor has led to the discovery of potent molecules based on N-substituted phenoxazine (B87303) scaffolds. nih.govacs.org

One of the first structure-activity relationship studies on P2X4 antagonists identified N-arylsulfonylphenoxazines as a particularly effective class. nih.govamazonaws.com A key example is N-(p-Methylphenylsulfonyl)phenoxazine, a selective P2X4 antagonist. nih.govacs.org The synthesis of such compounds involves the reaction of phenoxazine with a substituted benzenesulfonyl chloride. amazonaws.com this compound is a prime example of a reagent used to generate novel analogues in this class. By reacting it with phenoxazine, medicinal chemists can synthesize N-(2-chloro-4-cyanophenylsulfonyl)phenoxazine to evaluate how these specific substitutions affect potency, selectivity, and pharmacokinetic properties. nih.gov

Table 1: Applications of this compound as a Precursor

| Target | Resulting Compound Class | Role of this compound |

|---|---|---|

| Ribonucleotide Reductase (RNR) | Sulfonamide-based inhibitors | Provides the 2-chloro-4-cyanophenylsulfonyl moiety for SAR studies. |

| Beta-3 Adrenergic Receptor | Benzenesulfonamide (B165840) derivatives | Key reagent in the synthesis of specific receptor modulators. |

| 11β-HSD1 | Diarylsulfone inhibitors | Precursor for introducing the substituted sulfonyl group. |

| P2X4 Receptor | N-Arylsulfonylphenoxazines | Reagent to create novel analogues of known antagonists. nih.gov |

Role in Drug Discovery and Development

The utility of specific chemical reagents like this compound is best understood within the broader context of modern drug discovery, where chlorinated compounds play a surprisingly large and critical role.

Chlorine chemistry is fundamental to the pharmaceutical industry. It is estimated that approximately 88% of the top-selling pharmaceuticals in the United States rely on chlorine chemistry at some stage of their manufacturing process. Furthermore, over 25% of top-selling drugs contain chlorine within the final molecular structure or are administered as a hydrochloride salt.

The inclusion of chlorine atoms in a drug molecule can significantly alter its properties. It can enhance binding affinity to the target protein, improve metabolic stability, and modify the compound's absorption and distribution characteristics. Chlorinated intermediates are indispensable in the synthesis of a wide range of medicines, including antibiotics, painkillers, and treatments for cancer and high cholesterol. The global market for chlorinated intermediates was valued at USD 2.90 billion in 2023 and is projected to grow, driven in part by the expanding pharmaceutical industry's need for these vital chemical building blocks.

Table 2: Prevalence of Chlorine Chemistry in Top-Selling Pharmaceuticals

| Year | Percentage of Top-Selling Drugs Using Chlorine Chemistry |

|---|---|

| 1993 | 85% |

| 2006 | 93% |

| 2012 | 88% |

Structure-Activity Relationship (SAR) Studies

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The specific substitution pattern on the phenyl ring is a critical determinant of the compound's biological activity, selectivity, and pharmacokinetic properties. The title compound, this compound, serves as a valuable starting material for creating diverse libraries of sulfonamide derivatives for biological screening. One notable application of this reagent is in the preparation of hydroxysulfonyloxaazaspirodecanylaminopropoxybenzenesulfonamide derivatives, which have been investigated as modulators of the beta-3 adrenergic receptor. chemicalbook.com

Role of the Sulfonamide Linker: The sulfonamide group itself is crucial. It often acts as a key hydrogen bond donor and/or acceptor, anchoring the molecule within the active site of a target enzyme or receptor. In many cases, such as with carbonic anhydrase inhibitors, the sulfonamide moiety coordinates directly with a zinc ion in the enzyme's active site. nih.gov

Impact of Ring Substituents: The substituents at the 2- and 4-positions of the benzene (B151609) ring play a pivotal role in modulating activity.

The 4-cyano group is a strong electron-withdrawing group. This feature can influence the acidity of the sulfonamide proton, which can be critical for binding interactions. Its linear geometry and potential to act as a hydrogen bond acceptor also contribute to its interaction with biological targets.

The 2-chloro group is an electron-withdrawing and lipophilic substituent. The introduction of a chlorine atom can significantly alter the electronic properties of the ring and enhance the compound's ability to cross biological membranes. eurochlor.org Its position can also induce a specific conformation of the molecule, which may be favorable for binding to a target, a concept that has been observed in SAR studies of other dichlorinated benzenesulfonamide analogs where substitutions at position 2 were found to aid in tighter packing and activity. nih.gov

In broader studies of benzenesulfonamide derivatives, modifying these positions has been shown to tune the compound's selectivity for different biological targets, such as different isoforms of the carbonic anhydrase enzyme. nih.govrsc.org For instance, developing selective inhibitors for tumor-associated isoforms (like CA IX) over ubiquitous ones (like CA I and II) is a key goal in cancer therapy, and this is often achieved by strategic manipulation of the substitution pattern on the benzenesulfonamide ring. nih.govrsc.org

| Position on Benzene Ring | Substituent Type | General Impact on Biological Activity | Example from 2-Chloro-4-cyanobenzenesulfonyl scaffold |

|---|---|---|---|

| Position 1 | Sulfonyl Group | Acts as a critical binding anchor (e.g., zinc-binding group). Essential for the primary pharmacological action in many classes. | -SO₂- |

| Position 2 (ortho) | Electron-withdrawing, Halogen | Influences conformation and lipophilicity; can enhance binding through steric and electronic effects, contributing to tighter packing in the active site. nih.gov | -Cl |

| Position 4 (para) | Electron-withdrawing, H-bond acceptor | Modulates the pKa of the sulfonamide N-H and can participate in crucial hydrogen bonding interactions, often enhancing potency and selectivity. | -C≡N |

Potential as Amine Protecting/Activating Group

In multistep organic synthesis, particularly in the construction of complex molecules like pharmaceuticals, it is often necessary to temporarily block the reactivity of a functional group to prevent it from participating in unwanted side reactions. utdallas.eduorganic-chemistry.org This process is known as "protection," and the chemical moiety installed is a "protecting group." organic-chemistry.org Amines are highly nucleophilic and basic, making their protection a common requirement in synthesis. utdallas.eduyoutube.com

Sulfonamides are a well-established class of amine protecting groups due to their high stability under a wide range of reaction conditions. orgsyn.orgnih.gov The reaction of an amine with a sulfonyl chloride, such as this compound, forms a stable sulfonamide, effectively "protecting" the amine. youtube.com This stability, however, can also be a drawback, as the removal of traditional sulfonyl groups like p-toluenesulfonyl (Tosyl) often requires harsh conditions (e.g., strong acid and heat or dissolving metal reduction) that may not be compatible with other sensitive functional groups in the molecule. nih.gov

The 2-chloro-4-cyanobenzenesulfonyl group offers a strategic advantage over more traditional sulfonyl protecting groups. The presence of two strong electron-withdrawing groups (the 4-cyano and 2-chloro substituents) on the aromatic ring significantly increases the electrophilicity of the ring itself. This electronic feature facilitates the cleavage (deprotection) of the corresponding sulfonamide under much milder conditions.

The deprotection is typically achieved via nucleophilic aromatic substitution, often using a thiol and a mild base. The electron-deficient nature of the cyano- and chloro-substituted ring makes it susceptible to attack by the nucleophilic thiol, leading to the cleavage of the sulfur-nitrogen bond and the release of the free amine. This contrasts with the harsher conditions needed to cleave electron-rich or neutral arenesulfonamides.

This characteristic positions the 2-chloro-4-cyanobenzenesulfonyl group, and related cyanobenzenesulfonyl groups, as a valuable tool for amine protection, combining the robustness of a sulfonamide with the convenience of a milder, more selective deprotection strategy. nih.gov

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Key Characteristics |

|---|---|---|---|

| p-Toluenesulfonyl | Ts (Tosyl) | Strong acid (HBr, H₂SO₄) and heat; dissolving metals (Na/NH₃). nih.gov | Very stable, robust; but requires harsh cleavage conditions. |

| Nitrobenzenesulfonyl | Ns (Nosyl) | Mildly basic conditions with thiols (e.g., thiophenol/K₂CO₃). nih.gov | Easily cleaved due to electron-withdrawing nitro group; less stable to some reductive/nucleophilic conditions. nih.gov |

| Cyanobenzenesulfonyl | Cs | Mildly basic conditions with thiols. | Cleavage is facilitated by the electron-withdrawing cyano group; offers a balance of stability and mild cleavage. |

Compound Index

| Compound Name |

|---|

| This compound |

| p-Toluenesulfonyl chloride (Tosyl chloride) |

| Nitrobenzenesulfonyl chloride (Nosyl chloride) |

| Thiophenol |

| Potassium Carbonate |

Analytical Methodologies for 2 Chloro 4 Cyanobenzenesulfonyl Chloride

Purity Assessment Techniques

Purity assessment is fundamental to guaranteeing the quality and reliability of 2-Chloro-4-cyanobenzenesulfonyl chloride. Commercial grades of this compound are typically available in purities ranging from 95% to over 98%. chemscene.comfishersci.se Chromatographic methods are the most powerful and commonly used techniques for quantifying the compound and identifying potential impurities.

Liquid chromatography is a versatile technique for separating mixtures. For compounds like sulfonyl chlorides, which can be sensitive to high temperatures, LC offers a robust method for purity analysis without the need for derivatization. In a typical LC setup for this compound, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

High-Performance Liquid Chromatography (HPLC) is an advanced form of liquid chromatography that uses high pressure to pass the solvent through the column, leading to higher resolution and faster analysis times. For the analysis of benzenesulphonyl chlorides and related compounds, reversed-phase HPLC is a common and effective method. researchgate.net

A typical HPLC method for this compound would involve an octadecylsilica gel (C18) stationary phase with an aqueous-methanolic or aqueous-acetonitrile mobile phase. researchgate.net The presence of polar (nitrile, sulfonyl chloride) and non-polar (chlorinated benzene (B151609) ring) moieties in the molecule allows for effective separation on a C18 column. The addition of salts to the mobile phase can sometimes improve peak shape and separation selectivity for ionic and polar compounds. researchgate.net Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic ring provides strong chromophores.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value/Condition |

| Column | C18 (Octadecylsilica), e.g., 100 mm x 4.6 mm, 3 µm particle size |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Column Temp. | Ambient or controlled (e.g., 30 °C) |

| Injection Vol. | 10 µL |

This table represents a typical starting point for method development and is not based on a specific published method for this exact compound.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. birchbiotech.com While effective for many substances, the direct analysis of sulfonyl chlorides like this compound by GC can be challenging due to their thermal lability. core.ac.uknih.gov These compounds may degrade at the high temperatures required for volatilization in the GC injector and column.

To overcome this, a common strategy is the derivatization of the sulfonyl chloride into a more thermally stable analogue, such as a sulfonamide. core.ac.uknih.gov For instance, the compound can be reacted with an amine (e.g., N,N-diethylamine) to form the corresponding N,N-diethylsulfonamide, which is more stable for GC analysis.

Once the sample is in a suitable form, it is injected into the GC, where it is vaporized and separated on a capillary column. The purity is determined by comparing the area of the main compound's peak to the total area of all peaks in the chromatogram, excluding the solvent peak. youtube.com

Purity Calculation from Chromatogram: Percentage Purity = (Area of Target Compound Peak / Total Area of All Peaks) x 100 youtube.com

Structural Elucidation Techniques

Confirming the molecular structure of this compound is accomplished using spectroscopic methods. These techniques provide detailed information about the compound's mass, fragmentation pattern, and the functional groups present.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight and providing structural information through fragmentation analysis. For this compound (molecular weight approx. 236.08 g/mol ), the mass spectrum would be expected to show a molecular ion peak corresponding to this mass. chemspider.com

Due to the presence of two chlorine atoms, each with two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. docbrown.info The molecular ion region would show a cluster of peaks corresponding to the different combinations of these isotopes.

The compound can be analyzed by coupling a GC or LC system to a mass spectrometer (GC-MS or LC-MS). Common ionization techniques include Electron Impact (EI) and Chemical Ionization (CI). core.ac.uknih.gov The fragmentation pattern in EI-MS provides a "fingerprint" that can help identify the structure. Expected fragments would arise from the loss of Cl, SO₂, or the cleavage of the sulfonyl chloride group from the aromatic ring.

Table 2: Predicted Isotopic Pattern for the Molecular Ion [C₇H₃Cl₂NO₂S]⁺

| Ion Species | Relative Mass (Da) | Expected Relative Abundance |

| [C₇H₃³⁵Cl₂NO₂S]⁺ | ~235 | 100% (base pattern) |

| [C₇H₃³⁵Cl³⁷ClNO₂S]⁺ | ~237 | ~65% |

| [C₇H₃³⁷Cl₂NO₂S]⁺ | ~239 | ~10% |

This table is a theoretical prediction based on natural isotopic abundances.

Infrared (IR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber). The IR spectrum of this compound would display absorption bands confirming its key structural features.

The spectrum is interpreted by identifying these characteristic peaks:

Sulfonyl Chloride (SO₂Cl): Strong, characteristic asymmetric and symmetric stretching vibrations are expected for the S=O bonds, typically in the range of 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively.

Nitrile (C≡N): A sharp, medium-intensity absorption band is expected around 2220-2240 cm⁻¹ for the cyanide group.

Aromatic Ring: C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations on the ring are found just above 3000 cm⁻¹.

Aryl-Cl Bond: The C-Cl stretching vibration for an aryl chloride is typically observed in the 1000-1100 cm⁻¹ region.

Substitution Pattern: The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the 1,2,4-trisubstitution pattern on the benzene ring.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (Wavenumber, cm⁻¹) |

| Sulfonyl Chloride | S=O (asymmetric stretch) | 1370 - 1400 |

| Sulfonyl Chloride | S=O (symmetric stretch) | 1170 - 1200 |

| Nitrile | C≡N (stretch) | 2220 - 2240 |

| Aromatic | C=C (ring stretch) | 1450 - 1600 |

| Aromatic | C-H (stretch) | 3000 - 3100 |

| Aryl Halide | C-Cl (stretch) | 1000 - 1100 |

This table is based on established correlation charts for IR spectroscopy and is not from a published spectrum of this specific compound.

Quantitative Analysis Methods for this compound

The quantitative analysis of this compound is crucial for quality control during its synthesis and in its various applications. While specific, validated analytical methods exclusively for this compound are not extensively documented in publicly available literature, suitable methods can be derived from established analytical techniques for structurally similar compounds, such as other substituted benzenesulfonyl chlorides, chlorobenzenes, and aromatic nitriles. The most common and appropriate techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for the quantitative analysis of aromatic sulfonyl chlorides. The presence of the chromophoric benzene ring and the cyano group allows for sensitive detection using an ultraviolet (UV) detector.

Proposed HPLC Method Parameters:

A typical HPLC method would involve a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer is commonly used. The high reactivity of the sulfonyl chloride group necessitates the use of an acidic mobile phase to prevent hydrolysis on the column.

Interactive Data Table: Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale/Details |

| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for aromatic compounds. |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water | Acetonitrile is a common organic modifier. The acidic water suppresses the ionization of silanol (B1196071) groups and prevents hydrolysis of the sulfonyl chloride. |

| Elution | Gradient | A gradient elution would be optimal to ensure the separation of the main analyte from potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV at ~240 nm | The benzene ring and cyano group are expected to have significant absorbance in this region. |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

Research Findings on Related Compounds:

Studies on other benzenesulfonyl chlorides and sulfonamides demonstrate the suitability of RP-HPLC for their quantification. For instance, a method for determining 4-amino benzene sulfonamide utilized a C8 column with a gradient elution, achieving good linearity with a correlation coefficient of 0.999. wu.ac.thresearchgate.net Similarly, HPLC methods for chlorobenzenes often employ C18 columns with aqueous-methanolic mobile phases. researchgate.net For sulfonyl chloride impurities that are genotoxic, highly sensitive LC-MS/MS methods have been developed, sometimes involving derivatization to enhance detection. nih.gov A study on a sulfonyl chloride impurity in topiramate (B1683207) showed a limit of detection (LOD) of 0.0719 µg/mL and a limit of quantitation (LOQ) of 0.1438 µg/mL using tandem mass spectrometry. nih.gov

Based on these findings, a validated HPLC-UV or HPLC-MS method for this compound would be expected to achieve low limits of detection and quantification, suitable for purity analysis and impurity profiling.

Table of Expected Method Performance:

| Parameter | Expected Value | Reference Context |

| Linearity (r²) | > 0.999 | Commonly achieved in HPLC methods for related sulfonamides. wu.ac.th |

| LOD | 0.05 - 0.5 µg/mL | Inferred from similar compounds analyzed by HPLC-UV. |

| LOQ | 0.15 - 1.5 µg/mL | Inferred from similar compounds analyzed by HPLC-UV. |

| Accuracy/Recovery | 98 - 102% | A typical range for validated HPLC methods. |

| Precision (%RSD) | < 2% | A standard requirement for analytical method precision. |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the quantitative analysis of volatile and thermally stable compounds. Due to the relatively high boiling point and potential thermal lability of sulfonyl chlorides, careful method development is required. Often, derivatization is employed to convert the sulfonyl chloride to a more stable derivative before GC analysis. core.ac.uk

Proposed GC-MS Method Parameters:

A GC-MS method would provide both quantitative data and structural information, aiding in peak identification. A non-polar or medium-polarity capillary column would be suitable for the separation of chlorinated aromatic compounds.

Interactive Data Table: Proposed GC-MS Method Parameters

| Parameter | Recommended Condition | Rationale/Details |

| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column suitable for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas compatible with mass spectrometry. |

| Inlet Temperature | 250 °C | High enough to ensure volatilization without causing significant degradation. |

| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min | A temperature ramp is necessary to separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides high selectivity and identification capabilities. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |

Research Findings on Related Compounds:

The quantitative analysis of chlorobenzenes by GC-MS is well-established, with methods capable of detecting concentrations at the ng/mL level. ajol.info For example, a study on chlorobenzenes in water reported detection limits ranging from 0.020 to 0.265 ng/mL. ajol.info Another study on the GC analysis of aromatic sulfonyl chlorides indicated good accuracy with recoveries between 95.86% and 107.70%. researchgate.net For the analysis of the related methanesulfonyl chloride, a GC-MS method was validated with an LOQ of 1.32 µg/mL. innovareacademics.in Given the presence of a nitrile group, methods developed for cyanobenzene derivatives are also relevant. GC-MS has been used for the identification of cyanide through derivatization to form more volatile compounds like phenyl thiocyanate, with an LOQ of 0.25 µg/mL. rsc.orgnih.gov

These examples suggest that a carefully optimized GC-MS method for this compound, potentially involving derivatization, would be highly sensitive and specific.

Table of Expected Method Performance (with Derivatization):

| Parameter | Expected Value | Reference Context |

| Linearity (r²) | > 0.997 | Achieved for derivatized cyanide analysis by GC-MS. rsc.orgnih.gov |

| LOD | 0.1 - 1.0 µg/mL | Inferred from GC-MS analysis of similar functionalized aromatic compounds. innovareacademics.in |

| LOQ | 0.3 - 3.0 µg/mL | Inferred from GC-MS analysis of similar functionalized aromatic compounds. innovareacademics.in |

| Accuracy/Recovery | 95 - 105% | A typical range for validated GC methods. researchgate.net |

| Precision (%RSD) | < 5% | A standard requirement for trace analysis by GC-MS. |

Theoretical and Computational Studies

Density Functional Theory (DFT) for Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. For 2-chloro-4-cyanobenzenesulfonyl chloride, DFT calculations would be instrumental in determining its optimal three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's stability and reactivity.

A key aspect of DFT is the calculation of the distribution of electron density, which reveals the electron-rich and electron-poor regions of the molecule. In this compound, the sulfonyl chloride (-SO₂Cl), chloro (-Cl), and cyano (-CN) groups are all electron-withdrawing. DFT would quantify the extent of this electron withdrawal, highlighting the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's chemical reactivity and its behavior in chemical reactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader set of techniques used to represent and manipulate molecular structures. For this compound, molecular models can be constructed to visualize its shape and electrostatic potential surface. This surface would likely show a significant positive potential around the sulfonyl chloride group, reinforcing the concept of its electrophilicity.

Molecular dynamics (MD) simulations could offer a dynamic perspective on the behavior of this compound, particularly in different solvent environments. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can predict how intermolecular forces, such as dipole-dipole interactions and van der Waals forces, influence its conformational preferences and accessibility for reaction. For instance, in a polar solvent, the solvent molecules would be expected to arrange themselves around the polar functional groups of the molecule, potentially influencing its reactivity.

Prediction of Chemical Behavior and Interactions

The computational approaches described above allow for the prediction of various aspects of the chemical behavior of this compound. Its primary role in chemical synthesis is as a reactant for introducing the 2-chloro-4-cyanobenzenesulfonyl group into other molecules. For example, it is used in the preparation of hydroxysulfonyloxaazaspirodecanylaminopropoxybenzenesulfonamide derivatives. chemicalbook.com

Computational studies on related aromatic sulfonyl chlorides have been used to understand their noncovalent interactions, which are crucial in crystal packing and molecular recognition. nih.gov Similar studies on this compound could predict its ability to form interactions such as halogen bonds (involving the chlorine atom) and π-π stacking (involving the benzene (B151609) ring). These interactions are vital in the design of materials and in understanding biological activity if the molecule were part of a larger, more complex structure. The electron-withdrawing nature of the substituents would also influence the acidity of any protons on the aromatic ring, a property that can be quantified through computational pKa calculations.

Patent Landscape and Industrial Relevance

Review of Patent Literature Related to Synthesis and Applications

A review of patent literature reveals the strategic importance of 2-Chloro-4-cyanobenzenesulfonyl chloride and its isomers as intermediates in the synthesis of high-value molecules. For instance, a Chinese patent (CN113717080A) details a synthesis method for the related isomer, 4-chloro-2-cyanobenzenesulfonyl chloride, emphasizing the avoidance of hazardous diazotization reactions to enhance production safety and suitability for industrial-scale manufacturing. google.com This patent highlights its use as a crucial intermediate for producing sulfonamide compounds that exhibit inhibitory activity against ribonucleotide reductase, a target in cancer therapy. google.com

Furthermore, this compound is explicitly mentioned as a key reactant in the preparation of hydroxysulfonyloxaazaspirodecanylaminopropoxybenzenesulfonamide derivatives, which are developed as beta-3 adrenergic receptor modulators. chemicalbook.com These modulators are a class of drugs investigated for various therapeutic applications.

Another significant area of application is in the treatment of neurodegenerative diseases. A European patent (EP 2094677 B1) discloses the use of a range of substituted benzenesulfonyl chlorides, including this compound, as intermediates for the synthesis of 1,2,4-thiadiazole (B1232254) derivatives. These derivatives are being explored for their potential in treating conditions like Parkinson's disease and Alzheimer's disease.

The following table summarizes key patent findings:

| Patent/Source | Key Finding | Relevance to this compound |

|---|---|---|

| CN113717080A | Describes a safe and industrially scalable synthesis for a positional isomer (4-chloro-2-cyanobenzenesulfonyl chloride). google.com | Provides a likely adaptable and safer synthetic route for the target compound, avoiding hazardous reagents. |

| ChemicalBook | Use in the preparation of beta-3 Adrenergic receptor modulators. chemicalbook.com | A direct application in the synthesis of a specific class of pharmaceutical compounds. |

| EP 2094677 B1 | Intermediate for synthesizing 1,2,4-thiadiazole derivatives for neurodegenerative diseases. | Highlights its role in developing treatments for major neurological disorders. |

| US20030162973A1 | General process for manufacturing benzenesulfonyl chlorides with electron-withdrawing groups. | The described process is applicable to the synthesis of the target compound. |

Industrial Production Methods and Scalability

The industrial production of this compound and its isomers is designed for efficiency, safety, and scalability. While specific proprietary details of large-scale manufacturing are often not publicly disclosed, patent literature provides valuable insights into viable synthetic routes.

A common approach for the synthesis of related cyanobenzenesulfonyl chlorides involves a multi-step process that starts from readily available precursors. For example, the synthesis of 4-chloro-2-cyanobenzenesulfonyl chloride, as outlined in patent CN113717080A, follows a three-step reaction sequence: google.com

Nucleophilic Aromatic Substitution: Reaction of a di-substituted benzene (B151609) derivative (e.g., 2-fluoro-5-chlorobenzonitrile) with a sulfur nucleophile like sodium sulfide (B99878) nonahydrate. google.com

Oxidation: The resulting thioether intermediate is then oxidized to the corresponding sulfonic acid or a salt thereof using an oxidizing agent such as sodium hypochlorite (B82951). google.com

Chlorination: The final step involves the conversion of the sulfonic acid derivative to the desired sulfonyl chloride using a chlorinating agent like thionyl chloride. google.com

This method is particularly advantageous for industrial production as it circumvents the use of diazotization reactions, which are known to be hazardous and can introduce genotoxic impurities. google.com The process is described as having a short reaction time, simple post-treatment, and low manufacturing cost, making it highly scalable. google.com It is highly probable that a similar, adapted synthesis strategy is employed for the industrial production of this compound.

The scalability of such processes is a key consideration for industrial applications. The use of standard reaction vessels and readily available, low-toxicity raw materials contributes to the economic viability of large-scale production. google.com

Role as a Key Intermediate in Industrial Chemical Processes

This compound serves as a critical building block in the synthesis of a variety of functional molecules due to the distinct reactivity of its functional groups. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. The chloro and cyano groups on the aromatic ring also offer sites for further chemical modification, allowing for the construction of complex molecular architectures.

Its primary role as a key intermediate is most prominent in the following areas:

Pharmaceutical Synthesis: As previously mentioned, it is a precursor to potent pharmaceutical ingredients. Its role in the synthesis of beta-3 adrenergic receptor modulators and 1,2,4-thiadiazole derivatives for neurodegenerative diseases demonstrates its importance in drug discovery and development. chemicalbook.com

Agrochemical Development: While direct examples for the target compound are less prevalent in the public domain, related structures like 4-chloro-2'-cyanobiphenyl are key intermediates in fungicides such as Boscalid. google.com The structural motifs present in this compound suggest its potential as an intermediate in the development of new agrochemicals.

Material Science: The incorporation of the cyanophenylsulfonyl moiety can impart specific electronic and physical properties to materials, suggesting potential applications in the development of specialty polymers and other advanced materials.

The versatility of this compound as a reactive intermediate ensures its continued relevance in various fields of industrial chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-4-cyanobenzenesulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via sulfonation and chlorination of substituted benzoic acid derivatives. A key method involves reacting the potassium salt of 2-chloro-4-sulfobenzoic acid with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. Optimal yields (≥85%) are achieved under reflux conditions (70–80°C) with stoichiometric excess of SOCl₂. Post-reaction purification via vacuum distillation or recrystallization is critical to isolate the sulfonyl chloride .

- Key Variables : Temperature control, catalyst concentration, and SOCl₂ stoichiometry directly impact side-product formation (e.g., sulfonic acids).

Q. How can researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Use fractional distillation under reduced pressure (12–15 mmHg) to separate the product from unreacted starting materials. Alternatively, recrystallize in non-polar solvents like hexane.

- Characterization :

- NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., δ 7.8–8.2 ppm for sulfonyl chloride protons).

- IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch).

- Mass Spectrometry : Molecular ion peak at m/z 235.5 (M⁺) with fragments corresponding to Cl⁻ and CN⁻ loss .

Q. What are the typical derivatives synthesized from this compound, and what reaction conditions are required?

- Methodological Answer :

- Sulfonamides : React with primary/secondary amines (e.g., aniline) in anhydrous dichloromethane (DCM) at 0–5°C. Use triethylamine (TEA) to neutralize HCl byproducts.

- Sulfonates : Alcohols (e.g., methanol) under reflux with catalytic pyridine.

- Biaryl Compounds : Employ Suzuki-Miyaura coupling using Pd(PPh₃)₄ and arylboronic acids in THF/water (3:1) at 80°C .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound to minimize side-product formation?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to improve cross-coupling efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethers (THF) to stabilize intermediates.

- Kinetic Studies : Use in situ IR or HPLC to monitor reaction progress and identify bottlenecks (e.g., oxidative addition vs. transmetalation) .

- Data-Driven Approach : Tabulate yields and selectivity across conditions (Table 1):

| Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF | 80 | 72 | 88 |

| PdCl₂(dppf) | THF | 60 | 85 | 92 |

Q. How can instability issues during storage or handling be systematically addressed?

- Methodological Answer :

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis.

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) with periodic HPLC analysis. Degradation products (e.g., sulfonic acids) indicate moisture ingress .

Q. How can contradictions in reported reaction mechanisms (e.g., nucleophilic substitution vs. radical pathways) be resolved?

- Methodological Answer :

- Mechanistic Probes : Use radical traps (TEMPO) or isotopic labeling (¹⁸O-H₂O) to distinguish pathways.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to compare activation energies for competing pathways.

- Case Study : Conflicting reports on hydrolysis pathways (SN2 vs. SNAr) can be resolved by pH-dependent kinetic studies. At pH > 10, SNAr dominates due to deprotonation of the leaving group .

Q. What advanced spectroscopic techniques are critical for analyzing reaction intermediates?

- Methodological Answer :

- In Situ NMR : Monitor real-time intermediate formation (e.g., sulfonate esters) using flow-NMR setups.

- X-ray Crystallography : Resolve ambiguous substitution patterns in crystalline derivatives.

- Raman Spectroscopy : Track SO₂Cl group vibrations (480–520 cm⁻¹) during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|